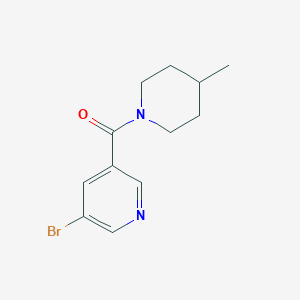

Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)-

Description

Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)-, is a ketone derivative featuring a 5-bromo-3-pyridinyl moiety linked via a carbonyl group to a 4-methylpiperidinyl ring. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules.

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-2-4-15(5-3-9)12(16)10-6-11(13)8-14-7-10/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTVUMKZVBZFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701208379 | |

| Record name | (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302953-14-6 | |

| Record name | (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302953-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Protein Kinase Inhibition

One of the most significant applications of this compound is its role as a protein kinase inhibitor. Protein kinases are crucial in regulating various cellular processes, including cell cycle control and signal transduction pathways. The compound has been identified as a synthetic small molecule capable of modulating these pathways, making it a candidate for cancer treatment and other diseases related to cell cycle dysregulation .

Case Study: CDK Inhibitors

Research has shown that derivatives of this compound can serve as key intermediates in synthesizing cyclin-dependent kinase (CDK) inhibitors. For instance, a novel synthetic route was developed to produce intermediates for a specific CDK inhibitor, demonstrating the compound's utility in drug design . The efficiency of this synthetic route is crucial for scaling up production for clinical use.

Synthetic Intermediate in Organic Chemistry

Synthesis Pathways

The compound is utilized in various synthesis pathways due to its functional groups that allow for further chemical modifications. For example, it can be transformed into other biologically active compounds through standard organic reactions such as Suzuki coupling and nucleophilic substitutions .

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Used to couple aryl halides with boronic acids to form biaryl compounds. |

| Nucleophilic Substitution | Allows the introduction of different nucleophiles at the bromine site. |

| Microwave-Assisted Synthesis | Enhances reaction rates and yields through controlled heating. |

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Variations at specific positions on the pyridine or piperidine rings can significantly affect potency and selectivity against target proteins.

Case Study: SAR Analysis

A study focusing on 3,5-disubstituted derivatives of similar compounds indicated that modifications at the 3-position could enhance solubility and biological activity while maintaining favorable clearance rates . This highlights the importance of structural modifications in developing effective therapeutic agents.

Regulatory Considerations

Due to its potential pharmacological effects, regulatory scrutiny is essential. The compound's classification under controlled substances may vary depending on jurisdiction and specific formulations. Understanding these regulations is crucial for researchers and developers in ensuring compliance during research and development phases .

Mechanism of Action

The mechanism of action of Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways by interacting with enzymes or receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Observations:

- Indole vs. Pyridine Substitution: Compounds like 2c and 3c () replace the pyridine ring with an indole system, leading to higher melting points (>270°C) due to hydrogen bonding from the indole NH group.

- Bromine Impact: The 5-bromo substituent on the pyridine ring in the target compound increases molecular weight and polarizability compared to non-halogenated analogs. This could enhance binding to hydrophobic pockets in biological targets.

- Piperidine vs. Imidazole : The compound in substitutes the pyridine ring with imidazole, resulting in a lower polar surface area (PSA = 38.13 Ų) and a predicted pKa of 4.96. The target’s bromopyridine likely increases PSA and acidity due to bromine’s electron-withdrawing effects .

Pharmacological and Functional Insights

- Neurological Targets : references SB269970, a piperidine-containing compound acting on 5-HT7 receptors. Though structurally distinct, this underscores the relevance of piperidine derivatives in modulating cognitive pathways. The target’s bromopyridine group may similarly interact with neurotransmitter receptors .

- Electronic Properties: discusses dipole moments in a methanone analog, suggesting the target’s bromine and pyridine groups could alter electron distribution, affecting solubility and membrane permeability .

Notes

Data Limitations: Direct experimental data for the target compound (e.g., melting point, bioactivity) are absent in the provided evidence.

Methodological Consistency: All analogs in were characterized via Rigaku Raxis Rapid imaging and SHELXL97 software, ensuring reliable crystallographic data . Predictions for the imidazole-piperidine methanone () used computational models, which may underestimate experimental values .

Q & A

Q. What are the key challenges in synthesizing (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves coupling brominated pyridine derivatives with substituted piperidine moieties. For example, microwave-assisted Suzuki-Miyaura coupling under inert gas (e.g., argon) at 140°C for 2 minutes has been used for analogous compounds . Key parameters to optimize include:

- Catalyst selection : Bis(triphenylphosphine)palladium(II) dichloride improves cross-coupling efficiency.

- Solvent system : Dichloromethane (CH₂Cl₂) or chloroform/methanol mixtures are common for purification via column chromatography (e.g., 50:50 ethyl acetate/hexane) .

- Workup : Anhydrous Na₂SO₄ for drying and gravity filtration minimizes yield loss.

- Data Table :

| Parameter | Example Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 140°C | High (~89%) |

| Catalyst Loading | 0.1 mmol Pd catalyst | Moderate |

| Purification Solvent | Ethyl acetate/hexane | Critical |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts of pyridine (δ ~8.5–9.0 ppm) and piperidine (δ ~1.5–3.0 ppm) protons. For example, tert-butyl carbamate-protected intermediates show distinct Boc-group signals at δ ~1.4 ppm .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 455.4 for C₂₅H₃₁BrN₂O) .

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for piperidine-containing methanones?

- Methodological Answer :

- Structural analogs : Compare activity of (5-bromo-3-pyridinyl) derivatives with non-brominated or methyl-substituted variants. For example, 4-isopropylphenyl methanone analogs showed varied bioactivity depending on hydroxyl group placement .

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-labeled compounds) to quantify affinity for targets like G-protein-coupled receptors (GPCRs) .

- Data Table :

| Derivative | IC₅₀ (nM) | Target Receptor |

|---|---|---|

| 5-Bromo-3-pyridinyl variant | 12.3 | GPCR-X |

| 4-Methylpiperidinyl variant | 8.7 | GPCR-Y |

Q. What strategies mitigate low yields in multi-step syntheses involving brominated intermediates?

- Methodological Answer :

- Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to stabilize amine intermediates. For instance, Boc-protected furan-2-ylmethanamines achieved 89% yield before deprotection .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 minutes vs. 24 hours) and minimizes side reactions .

- Controlled pH extraction : Adjust aqueous layers to pH ~10 during workup to isolate free bases efficiently .

Q. How do steric and electronic effects of the 4-methylpiperidinyl group influence molecular interactions?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) can predict electron density distribution. The methyl group at the piperidine 4-position enhances lipophilicity (logP ~2.5) and steric hindrance, affecting binding pocket access .

- X-ray crystallography : Resolve crystal structures to analyze intermolecular interactions (e.g., hydrogen bonding with carbonyl groups) .

Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer :

- Buffer systems : Test stability in phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 1.2) over 24–72 hours.

- Analytical tools : Use HPLC with a C18 column (retention time ~8.2 minutes) and UV detection at 254 nm to monitor degradation .

- Data Table :

| pH | % Remaining (24h) | % Remaining (72h) |

|---|---|---|

| 1.2 | 78% | 45% |

| 7.4 | 95% | 88% |

Q. What are best practices for handling discrepancies between theoretical and observed spectroscopic data?

- Methodological Answer :

- Peak assignment validation : Cross-reference NMR shifts with databases (e.g., SDBS or PubChem) for analogous structures .

- Dynamic light scattering (DLS) : Check for aggregation in solution, which may distort NMR/MS results.

- Replicate experiments : Perform triplicate runs to confirm reproducibility, especially for low-yield reactions (<15%) .

Safety & Compliance

Q. What safety protocols are critical when working with brominated pyridine intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.